molecular formula Cl6N3P3 B128928 Hexachlorophosphazene CAS No. 940-71-6

Hexachlorophosphazene

Cat. No. B128928
CAS RN: 940-71-6
M. Wt: 347.7 g/mol
InChI Key: UBIJTWDKTYCPMQ-UHFFFAOYSA-N
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Description

Hexachlorophosphazene, also known as hexachlorocyclotriphosphazene, is a compound synthesized from phosphorus pentachloride and ammonium chloride. It is a cyclic trimer with the formula N3P3Cl6 and is known for its high chlorine content, which makes it useful as a flame retardant . The compound has been the subject of various studies due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of hexachlorophosphazene has been optimized through various methods. One approach involves the use of metal chloride catalysts such as MgCl2, ZnCl2, and FeCl3, with pyridine as an acid-captor in an inert organic solvent like tetrachloroethane. Optimal conditions include a molar ratio of phosphorus pentachloride to ammonium chloride of 1.3:1, a reaction temperature of 130°C, and a reaction time of 6-7 hours, achieving a productivity of up to 65% . Another method uses a binary catalyst system with an acid-binding agent, which has been shown to yield up to 72% under specific conditions . An improved synthesis method using pyridine as an acid-captor in a two-step process has been reported to reach a yield of 89.4% .

Molecular Structure Analysis

Hexachlorophosphazene's molecular structure is characterized by a ring of alternating phosphorus and nitrogen atoms. The phosphorus atoms are each bonded to two chlorine atoms, while the nitrogen atoms are bonded to each other through single bonds. This structure has been further elucidated through various derivatives of hexachlorophosphazene, such as hexakis(2-pyridyloxy)cyclotriphosphazene, which forms dinuclear and trinuclear complexes with transition metals. These complexes have been studied using X-ray crystallography, revealing the coordination modes and the near planarity of the cyclophosphazene ring .

Chemical Reactions Analysis

Hexachlorophosphazene undergoes nucleophilic substitution reactions with various reagents. For instance, reactions with difunctional primary amines have led to the formation of novel dangler, ansa, and bridged derivatives, characterized by spectroscopic studies . Additionally, the reaction with 1,3-butanediol results in a tetrachloro derivative with a spirocyclic structure, displaying unusual non-equivalence of phosphorus nuclei in its NMR spectrum . The compound also reacts with 2-hydroxyethyl methacrylate in the presence of a catalyst to form hexa(2-hydroxyethyl methacrylate)cyclotriphosphazene, a product confirmed by Raman, FTIR, and NMR techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexachlorophosphazene have been extensively studied. Its role as a flame retardant is attributed to its high chlorine content and the release of non-combustible gases upon heating, which dilutes flammable gases and inhibits combustion . The compound's photophysical properties have also been investigated, such as in the case of hexakis(pyrenyloxy)cyclotriphosphazene, which exhibits excimer emission due to intramolecular interactions. Its thermal and electrochemical properties have been explored, along with a theoretical investigation using DFT to evaluate molecular orbital levels .

Scientific Research Applications

Dendrimer Synthesis and Applications

  • Dendrimer Synthesis

    Hexachlorocyclotriphosphazene is a key compound in the rapid synthesis of highly dense dendrimers and unique dendrimers with precisely one different function from all others. These dendrimers are significant in materials science, offering applications such as reusable catalysts, chemical sensors, and cell culture supports (Caminade, Hameau, & Majoral, 2016).

  • Biomedical and Imaging Applications

    These dendrimers find use in in vivo imaging and elucidating biological mechanisms, particularly in the development of anti-inflammatory dendrimers (Caminade, Hameau, & Majoral, 2016).

Material Science and Industrial Applications

  • Flame Retardancy and Dielectric Properties

    Hexachlorocyclotriphosphazene compounds are explored for their flame retardancy and dielectric properties. They act as effective flame retardants due to low toxicity and minimal smoke production, and their dielectric properties make them suitable for electrical applications (Usri, Jamain, & Makmud, 2021).

  • Photophysical Properties

    The compound's derivatives, such as fluorescent dyes, exhibit distinctive optical features and are applied in chemical and biological sensing and imaging, as well as in catalysis (Liu, Wang, Yang, Qu, & Ming, 2021).

Pharmaceutical and Biomedical Research

  • Antibacterial Applications

    Hexachlorocyclotriphosphazene derivatives exhibit potential antibacterial activities and can serve as building blocks for antibacterial metal-containing polymers (Su, Wang, Xie, Liu, & Tomás, 2020).

  • Drug Delivery Systems

    Polyphosphazenes, derived from hexachlorophosphazene, are explored for their applications in biomedical research, particularly in drug delivery systems (Miller & Moore, 2014).

Advanced Material Synthesis

Safety And Hazards

Hexachlorophosphazene is classified as a mild irritant. It is non-flammable. In case of contact, it is advised to immediately flush the body and clothes with large amounts of water .

Future Directions

There is large academic interest in hexachlorophosphazene relating to the phosphorus-nitrogen bonding and phosphorus reactivity . Derivatives of noted interest include the hexalkoxyphosphazene lubricants obtained from nucleophilic substitution of hexachlorophosphazene with alkoxides . Biodegradable polyphosphazenes have drawn significant interest as regenerative engineering materials for their synthetic flexibility in designing into materials with a wide range of mechanical properties, degradation rates, and chemical functionality .

properties

IUPAC Name

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
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InChI

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UBIJTWDKTYCPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

(NPCl2)3, Cl6N3P3
Record name Hexachlorophosphazene
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Related CAS

25231-98-5
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer
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DSSTOX Substance ID

DTXSID4061331
Record name Hexachlorocyclotriphosphazene
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Molecular Weight

347.7 g/mol
Source PubChem
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Product Name

Phosphonitrilic chloride trimer

CAS RN

940-71-6
Record name Hexachlorocyclotriphosphazene
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Record name Hexachlorocyclotriphosphazene
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Record name Phosphonitrilic chloride trimer
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Record name 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-
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Record name Hexachlorocyclotriphosphazene
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Record name 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine
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Record name HEXACHLOROCYCLOTRIPHOSPHATRIAZENE
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Citations

For This Compound
182
Citations
AM Priegert - 2017 - open.library.ubc.ca
… Scheme 4.1: Reactions of hexachlorophosphazene (4.1) with a bifunctional reagent to yield a variety of products. ....................................................................................................................... 72 …
Number of citations: 3 open.library.ubc.ca
SNK Usri, Z Jamain, MZH Makmud - Polymers, 2021 - mdpi.com
… Cyclotriphosphazane, also known as hexachlorophosphazene, is a hexa-membered cyclic ring of organophosphazene with the molecular formula (NPCl 2 ) 6 . This compound is easily …
Number of citations: 13 www.mdpi.com
WA Miller III, PB Moore - International journal of engineering …, 2014 - ncbi.nlm.nih.gov
… of cyclic phosphazenes mainly hexachlorophosphazene (PNCl 2 ) 3 . This study focuses on the relative energies of reactivity of hexachlorophosphazene to understand their geometry …
Number of citations: 1 www.ncbi.nlm.nih.gov
D van Gerven, MS Wickleder - … Chemie International Edition, 2020 - Wiley Online Library
… The reaction of hexachlorophosphazene, P 3 N 3 Cl 6 , with … for SO 3 interaction was hexachlorophosphazene, P 3 N 3 Cl 6 . It … In this case, hexachlorophosphazene might be a …
Number of citations: 6 onlinelibrary.wiley.com
F Chen, OR Teniola, CT Laurencin - Journal of materials research, 2022 - Springer
… The first linear soluble PDCP was synthesized by Allcock and Kugel by heating hexachlorophosphazene (HCCP) at 250 C under vacuum [33, 34]. The proposed mechanism of the …
Number of citations: 8 link.springer.com
V Selvaraj, TR Raghavarshini… - High Performance …, 2020 - journals.sagepub.com
… of hexachlorophosphazene, six equivalent weights of 4, 4′- sulphonyl diol and six equivalent weights of triethylamine in THF solvent. Typically, 1 g of hexachlorophosphazene was …
Number of citations: 13 journals.sagepub.com
T Rennebaum, D van Gerven… - Chemistry–A European …, 2022 - Wiley Online Library
… Abstract: The reaction of hexachlorophosphazene, P3N3Cl6, with SO3 and the gold halides … S6N2O15 forms in the reaction of hexachlorophosphazene, P3N3Cl6, and SO3. The ability …
A Gobbi, D Landini, A Maia, G Delogu… - The Journal of Organic …, 1994 - ACS Publications
… Cyclophosphazenic polypodands 3a-c have recently been synthesizedfrom hexachlorophosphazene (1) and the appropriate polyethylene glycol monoalkyl ether 2a-c, under …
Number of citations: 10 pubs.acs.org
M Afshari, M Dinari - ACS Applied Materials & Interfaces, 2022 - ACS Publications
In this study, an approach to simultaneously improve fire resistance and mechanical performance of thermoplastic polyurethane (TPU) was introduced through the penetration of a …
Number of citations: 5 pubs.acs.org
H Kang, TT Bui, B Yun, VC Ho, D Lee, J Mun… - Materials Chemistry and …, 2022 - Elsevier
… In this study, we present the highly soluble hexachlorophosphazene (HCP) as a novel phosphorus source of the soluble LATP precursor. Furthermore, we demonstrate that the LATP …
Number of citations: 4 www.sciencedirect.com

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